molecular formula C21H24INO3 B4958800 Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5602-52-8

Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4958800
CAS No.: 5602-52-8
M. Wt: 465.3 g/mol
InChI Key: OWMYQDAEUKENDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C26H26INO3 and a molecular weight of 527.39 g/mol . It is a member of the polyhydroquinoline family, a class of compounds known for their diverse biological activities and significance in medicinal chemistry research. The structure features a hexahydroquinoline core, which is a partially saturated quinoline system, substituted with an ester group at the 3-position and a 3-iodophenyl ring at the 4-position. The iodine atom on the phenyl ring makes it a valuable intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are crucial for creating chemical diversity in drug discovery programs . Related polyhydroquinoline derivatives have been reported in scientific literature to exhibit a range of biological activities. For instance, some closely related oxoquinoline compounds have been studied as potent and selective inhibitors of human immunodeficiency virus type I (HIV-1) transcription, highlighting the potential of this chemical scaffold in antiviral research . Furthermore, crystal structure analyses of analogous compounds reveal that the dihydropyridine ring in the core structure can adopt a flattened boat conformation, while the cyclohexenone ring is often in an envelope conformation . These structural insights are vital for researchers in rational drug design, as they influence the molecule's three-dimensional shape and interaction with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24INO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-7-6-8-14(22)9-13/h6-9,18,23H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMYQDAEUKENDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)I)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971404
Record name Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-52-8
Record name Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: The initial step involves the cyclization of appropriate starting materials to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative, an aldehyde, and an alkene are reacted in the presence of an acid catalyst.

    Introduction of the 3-Iodophenyl Group: The next step involves the iodination of the phenyl ring. This can be done using iodine and a suitable oxidizing agent, such as sodium iodate, under mild conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the iodophenyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Reagents such as sodium azide or potassium cyanide can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or deiodinated products.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The iodophenyl group can also facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Physicochemical and Structural Properties

Crystallographic data highlight substituent-dependent conformational changes:

  • 3-Chlorophenyl analog: The hexahydroquinoline core adopts a chair conformation, with the chlorophenyl group perpendicular to the ring .
  • 3-Hydroxyphenyl analog : Hydrogen bonding via the hydroxyl group enhances crystalline stability .

Iodophenyl Considerations : The iodine atom’s size and polarizability may disrupt crystal packing compared to smaller halogens, affecting formulation stability.

Pharmacokinetic and Toxicity Profiles

  • 2-Chlorophenyl analog : Demonstrated low cytotoxicity (cell viability >90% at 50 µM) and anti-inflammatory activity at low doses (1–5 mg/kg) .
  • Hydrazide-linked derivatives : Increased molecular weight (~590 g/mol) may reduce bioavailability compared to simpler analogs .

Biological Activity

Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5602-52-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, chemical properties, and its notable biological effects based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H24INO3
Molecular Weight465.3246 g/mol
Density1.49 g/cm³
Boiling Point532.6 °C
Melting PointNot available

The presence of the iodine atom in its structure is significant as it often enhances biological activity and can influence pharmacokinetic properties.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains. A study indicated that similar compounds demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus at a Minimum Inhibitory Concentration (MIC) of 256 µg/mL . This suggests that ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo derivatives could potentially serve as effective antibacterial agents.

Anticancer Potential

Quinoline derivatives have also been studied for their anticancer properties. Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo has been highlighted in research for its ability to induce apoptosis in cancer cells through various mechanisms including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression . The exact mechanisms remain an active area of research.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo involves multi-step organic reactions typically starting from readily available precursors such as 3-iodobenzaldehyde and dimedone. Characterization methods include NMR spectroscopy which confirms the structure through distinct chemical shifts corresponding to the molecular framework.
  • Biological Testing : In one study focusing on related compounds derived from quinolines:
    • Compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.
    • Structure–activity relationship (SAR) studies indicated that modifications to the quinoline core could enhance or diminish biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a modified Hantzsch-type reaction. A typical approach involves condensation of 3-iodobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione), ethyl acetoacetate, and ammonium acetate. The reaction proceeds in ethanol under reflux (70–80°C) for 8–12 hours, yielding the hexahydroquinoline core. Optimization includes:

  • Catalysts : L-glutamine (5 mol%) improves regioselectivity and yield (~75%) compared to traditional acid catalysts like acetic acid (yield ~60%) .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time to 15–20 minutes but requires careful temperature control to prevent decomposition of the iodophenyl group .
    • Key Characterization : Post-synthesis purification via column chromatography (hexane/ethyl acetate, 7:3) and characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm the presence of ester (C=O stretch at ~1700 cm1^{-1}) and iodophenyl (C–I stretch at ~500 cm1^{-1}) groups .

Q. How does the 3-iodophenyl substituent influence the compound’s electronic and steric properties compared to other aryl groups (e.g., chlorophenyl or methoxyphenyl)?

  • Methodological Answer :

  • Electronic Effects : The iodine atom’s strong electron-withdrawing nature reduces electron density in the aryl ring, affecting reactivity in electrophilic substitutions. Computational studies (DFT at B3LYP/6-31G*) show a 0.15 eV lower HOMO energy for the iodophenyl derivative vs. chlorophenyl analogs, suggesting reduced nucleophilicity .
  • Steric Effects : The larger van der Waals radius of iodine (1.98 Å vs. 1.80 Å for chlorine) introduces steric hindrance, impacting binding to biological targets. X-ray crystallography of analogs reveals torsional angles between the iodophenyl ring and quinoline core deviate by 8–12° compared to smaller substituents .
    • Experimental Validation : Compare UV-Vis spectra (λmax_{\text{max}} shifts) and competitive inhibition assays with cytochrome P450 enzymes to quantify steric/electronic contributions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of hexahydroquinoline derivatives with iodophenyl groups?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Purity : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm >95% purity before biological assays .
  • Solubility : The iodophenyl group reduces aqueous solubility. Use DMSO as a co-solvent (<1% v/v) to avoid aggregation artifacts in cell-based assays .
  • Target Selectivity : Perform molecular docking (AutoDock Vina) to assess off-target interactions. For example, iodophenyl derivatives may inhibit both COX-2 (IC50_{50} = 1.2 μM) and 5-lipoxygenase (IC50_{50} = 3.8 μM) due to iodine’s hydrophobic interactions .

Q. How can regioselectivity challenges in modifying the iodophenyl ring (e.g., electrophilic substitution) be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce a meta-directing nitro group at the 5-position of the iodophenyl ring to guide bromination or sulfonation to the 2-position. Monitor reaction progress via 1H NMR^1 \text{H NMR} (disappearance of aromatic proton signals at δ 7.4–7.6 ppm) .
  • Protection/Deprotection : Protect the ester group with tert-butyldimethylsilyl chloride (TBDMSCl) before performing Friedel-Crafts alkylation to prevent side reactions .

Q. What computational tools are recommended for predicting the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Pathways : Use Gaussian 16 to simulate hydrolysis of the ester group at pH 7.4. Transition-state calculations (MP2/cc-pVTZ) predict a half-life of ~48 hours at 37°C .
  • Metabolite Prediction : Employ SwissADME to identify potential Phase I metabolites. The iodophenyl group is resistant to oxidation, but the quinoline core may undergo hydroxylation at C6 (major) and C8 (minor) positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.